molecular formula C22H17Cl2N3S B2770686 N-[(4-chlorophenyl)methyl]-2-[(2-chlorophenyl)methylsulfanyl]quinazolin-4-amine CAS No. 422531-98-4

N-[(4-chlorophenyl)methyl]-2-[(2-chlorophenyl)methylsulfanyl]quinazolin-4-amine

Cat. No. B2770686
M. Wt: 426.36
InChI Key: AGQFAJWFOZBSEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring. They are widely used in medicinal chemistry due to their pharmacological properties .


Molecular Structure Analysis

The compound has two phenyl rings attached to the quinazoline core, one of which has a chlorine atom. It also has a sulfanyl group (-SH) attached to the second phenyl ring .


Chemical Reactions Analysis

Quinazolines can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The presence of the chlorine atoms and the sulfanyl group in the compound could potentially make it more reactive.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the chlorine atoms could increase the compound’s density and boiling point compared to other quinazoline derivatives .

Scientific Research Applications

Synthesis and Potential Diuretic Application

Quinazolinone derivatives, including variations that might resemble the compound , have been synthesized and evaluated for their potential diuretic activity. For instance, a study highlighted the synthesis of novel quinazolinone derivatives, which showed significant diuretic activity in biological evaluations. Such compounds were designed by integrating heterocyclic moieties with the aim of enhancing diuretic properties, indicating the versatility of quinazoline derivatives in medicinal chemistry (Maarouf, El-Bendary, & Goda, 2004).

H1-Antihistaminic Activity

Research into quinazoline derivatives has also extended into the development of H1-antihistaminic agents. One study synthesized a series of quinazolin-5-ones to test for in vivo H1-antihistaminic activity, finding that certain compounds significantly protected against histamine-induced bronchospasm in guinea pigs. This suggests the potential of quinazoline derivatives as antihistaminic agents, with some compounds showing negligible sedation effects compared to standard drugs (Alagarsamy, Shankar, & Murugesan, 2008).

Antibacterial Activities

Quinazoline derivatives have been explored for their antibacterial properties as well. A study on novel phenylthiazole and quinazoline combination derivatives reported the synthesis and evaluation of these compounds for antibacterial activity. The research indicates that quinazoline-based compounds can exhibit promising antibacterial effects, highlighting the potential for development into antibacterial agents (Badwaik, Sonkar, Singh, Rajpal, Sisodiya, & Pandey, 2009).

Future Directions

The study of quinazoline derivatives is a promising field in medicinal chemistry. Future research could focus on synthesizing new derivatives and testing their biological activity .

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[(2-chlorophenyl)methylsulfanyl]quinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3S/c23-17-11-9-15(10-12-17)13-25-21-18-6-2-4-8-20(18)26-22(27-21)28-14-16-5-1-3-7-19(16)24/h1-12H,13-14H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGQFAJWFOZBSEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-2-[(2-chlorophenyl)methylsulfanyl]quinazolin-4-amine

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